6-Amino-2-naphthaldehyde
CAS No.:
Cat. No.: VC15994458
Molecular Formula: C11H9NO
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NO |
|---|---|
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | 6-aminonaphthalene-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H9NO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H,12H2 |
| Standard InChI Key | LGFHVYAHARQQAM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)N)C=C1C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 6-amino-2-naphthaldehyde consists of a naphthalene backbone—a fused bicyclic aromatic system—substituted with an amino (-NH) group at position 6 and an aldehyde (-CHO) group at position 2 (Figure 1) . The planar aromatic system facilitates π-π interactions, while the electron-donating amino group and electron-withdrawing aldehyde group create a polarized electronic environment. This duality influences its reactivity, solubility, and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 171.19 g/mol |
| SMILES | C1=CC2=C(C=CC(=C2)N)C=C1C=O |
| InChIKey | LGFHVYAHARQQAM-UHFFFAOYSA-N |
Synthesis and Manufacturing Approaches
Table 2: Representative Reaction Conditions for Naphthaldehyde Synthesis
| Parameter | Value |
|---|---|
| Catalyst | CuCl (1.0 equiv) |
| Solvent | DMSO |
| Temperature | 120°C |
| Reaction time | 24–72 hours |
| Yield (crude) | 80.7–95.0% |
Challenges in Amino-Group Incorporation
Introducing an amino group at position 6 poses synthetic challenges due to:
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Regioselectivity: Ensuring precise substitution on the naphthalene ring.
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Functional group compatibility: Protecting the aldehyde group during amination steps.
A plausible route could involve nitration of 2-naphthaldehyde followed by reduction to the amine, though this remains speculative without explicit experimental data.
Reactivity and Functional Group Transformations
Aldehyde Group Reactivity
The aldehyde moiety participates in nucleophilic additions, condensations, and redox reactions. For example:
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Schiff base formation: Reaction with primary amines yields imines, useful in coordination chemistry and drug design.
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Cannizzaro reaction: Under basic conditions, disproportionation may occur, producing 6-amino-2-naphthoic acid and 6-amino-2-naphthalenemethanol.
Amino Group Reactivity
The amino group enables electrophilic aromatic substitution (e.g., diazotization) and serves as a directing group for further functionalization. Its electron-donating nature activates the ring toward reactions such as sulfonation or halogenation at specific positions.
Industrial and Research Applications
Pharmaceutical Intermediate
6-Amino-2-naphthaldehyde’s structural features make it a candidate for synthesizing bioactive molecules. While direct biological data are unavailable, analogues like 6-methoxy-2-naphthaldehyde are precursors to nonsteroidal anti-inflammatory drugs (e.g., nabumetone) . The amino group could enhance binding affinity in kinase inhibitors or antimicrobial agents.
Materials Science
The compound’s conjugated system suggests utility in organic semiconductors or fluorescent probes. Functionalization of the aldehyde group with electron-transporting moieties could yield materials for optoelectronic devices.
Structural Analogs and Comparative Analysis
Table 3: Comparison of Naphthalene Derivatives
The amino group in 6-amino-2-naphthaldehyde confers greater nucleophilicity compared to methoxy or unsubstituted variants, enabling distinct reaction pathways.
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